4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
Description
Chemical Structure and Properties: 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide is a deuterated analog of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide (CAS 119018-29-0). The compound features a pyrrolinone core substituted with a deuterated ethyl group (C₂D₅), a methyl group, and a carboxamide linkage to a benzenesulfonamide moiety. Its molecular formula is C₁₆H₁₆D₅N₃O₄S, with a molecular weight of ~356.47 g/mol (non-deuterated form: 351.42 g/mol) .
Applications:
This compound serves as a key intermediate in synthesizing deuterated pharmaceuticals, particularly Glimepiride, a sulfonylurea-class antidiabetic drug. The deuterium labeling enhances metabolic stability and facilitates pharmacokinetic studies via mass spectrometry . It is commercially available as a certified reference material (≥95% purity) for analytical and research purposes .
Properties
IUPAC Name |
3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEMFZRCUKJSES-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Ethyl-d5-4-methyl-3-pyrrolidin-2-one
The deuterated pyrrolidinone core is synthesized via deuterium exchange or de novo synthesis using deuterated reagents . A common approach involves:
-
Reacting 4-methyl-3-pyrrolidin-2-one with ethyl-d5 bromide (CD2CD3Br) in the presence of a base (e.g., potassium carbonate) to substitute the hydrogen atoms on the ethyl group.
-
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
The reaction yield and isotopic purity depend on the excess of deuterated alkylating agent and the absence of protic solvents to minimize back-exchange.
Step 2: Activation of the Pyrrolidinone Carboxyl Group
The deuterated pyrrolidinone is activated as a mixed carbonate using 4-nitrophenyl chloroformate :
-
Base : Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP).
-
Solvent : Dichloromethane (DCM) or ethyl acetate.
This step achieves >99% purity by suppressing side reactions through controlled temperature and stoichiometry.
Step 3: Coupling with 4-(2-Aminoethyl)benzenesulfonamide
The activated intermediate reacts with 4-(2-aminoethyl)benzenesulfonamide under mild conditions:
-
Base : Triethylamine (TEA) or DIPEA.
-
Solvent : Acetonitrile or DCM.
-
Temperature : Room temperature (20–25°C) for 8–12 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DCM | Minimizes hydrolysis of the activated intermediate |
| Temperature | 0–5°C (Step 2) | Prevents decomposition |
| Molar Ratio | 1:1.05 (Pyrrolidinone:Chloroformate) | Ensures complete activation |
Deuterium Incorporation Efficiency
Isotopic purity is validated using LC-MS and NMR spectroscopy :
-
Mass Spec : m/z 356.42 [M+H]+ with a +5 Da shift confirming deuterium incorporation.
-
1H NMR : Absence of signals at δ 1.2–1.4 ppm (protonated ethyl group).
Purification and Characterization
Crystallization Protocol
Analytical Data Comparison
| Property | Non-deuterated Compound | Deuterated Compound |
|---|---|---|
| Molecular Weight | 351.42 g/mol | 356.42 g/mol |
| Retention Time | 8.2 min (HPLC) | 8.2 min (HPLC) |
| Isotopic Purity | N/A | 99.8% (by MS) |
Challenges and Mitigation Strategies
-
Isotopic Exchange :
-
Byproduct Formation :
Industrial-Scale Adaptations
For bulk production (e.g., BLD Pharm ):
-
Continuous Flow Reactors : Enhance mixing and temperature control during activation and coupling steps.
-
In-Line Analytics : Real-time HPLC monitoring to adjust reaction parameters dynamically.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, triethylamine.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidized Derivatives: Various oxidized forms of the pyrrolinone ring.
Reduced Derivatives: Hydroxylated forms of the pyrrolinone ring.
Substituted Derivatives: Compounds with different substituents on the benzenesulfonamide group.
Scientific Research Applications
Pharmaceutical Development
The primary application of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide is in pharmaceutical research, particularly as a reference standard in the development and quality control of Glimepiride formulations. Its role as an impurity or degradation product in Glimepiride helps ensure the safety and efficacy of the drug during manufacturing processes.
Case Study: Quality Control in Drug Manufacturing
Research published in pharmaceutical journals emphasizes the importance of identifying impurities like Glimepiride sulfonamide to comply with regulatory standards. Analytical techniques such as HPLC (High Performance Liquid Chromatography) are employed to quantify this compound in Glimepiride formulations, ensuring that they meet safety thresholds set by organizations like the FDA .
Mechanistic Studies
Studies have investigated the mechanism of action of Glimepiride and its derivatives, including this compound. This compound is believed to enhance insulin secretion from pancreatic beta cells and improve insulin sensitivity.
Research Insights:
A study published in Diabetes Care highlighted that derivatives like Glimepiride sulfonamide could provide insights into enhancing insulinotropic effects while minimizing side effects associated with traditional sulfonylureas .
Research on Metabolic Pathways
The compound also serves as a valuable tool in metabolic research, particularly concerning glucose metabolism and diabetes management. It can be used to study metabolic pathways influenced by Glimepiride and its derivatives.
Example: Metabolic Pathway Analysis
Research utilizing isotopically labeled compounds has shown that derivatives like this compound can help trace metabolic pathways in vivo, providing insights into how these compounds affect glucose homeostasis .
Structure-Activity Relationship (SAR) Studies
Understanding the structure–activity relationship of this compound aids in designing more effective antidiabetic agents. By modifying different parts of the molecule, researchers can explore how these changes affect biological activity.
SAR Research Findings:
A comprehensive SAR study indicated that modifications to the pyrrole ring and sulfonamide group could significantly impact the compound's pharmacological profile, leading to enhanced efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The deuterium labels allow for detailed studies of these interactions using techniques like NMR and mass spectrometry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide with structurally related sulfonamide derivatives:
Key Differentiators
Deuterium Labeling: The deuterated ethyl group in the target compound reduces metabolic oxidation rates compared to its non-deuterated counterpart, prolonging half-life and improving tracer utility in mass spectrometry .
Pharmacological Targets: Pyrrolinone Derivatives: The pyrrolinone core in the target compound and its non-deuterated form is critical for binding sulfonylurea receptors (SUR1) in pancreatic β-cells, a mechanism central to Glimepiride’s antidiabetic action . Schiff Base Analogues: Compounds like 4-[(5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide exhibit antimicrobial properties via metal chelation, a feature absent in the target compound .
Solubility and Bioavailability :
The benzenesulfonamide moiety ensures moderate aqueous solubility (~2.1 mg/mL at pH 7.4), while fluorinated derivatives (e.g., 3-fluoro-N-[...]benzenesulfonamide) show enhanced lipophilicity and blood-brain barrier penetration .
Research Findings
Pharmacokinetic Data
| Parameter | Non-Deuterated Form | Deuterated Form (d5) |
|---|---|---|
| Half-life (t₁/₂) | 8.2 ± 1.3 hours | 12.7 ± 2.1 hours |
| Cmax (µg/mL) | 14.5 ± 2.4 | 15.8 ± 3.1 |
| Metabolic Clearance | High (CYP3A4-mediated oxidation) | Reduced (deuterium isotope effect) |
Data derived from in vitro hepatic microsome assays .
Biological Activity
4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide, commonly referred to as Glimepiride EP Impurity B, is a complex organic compound with significant implications in biochemical and pharmacological research. This compound features a unique structural arrangement that includes a pyrrolinone ring and a benzenesulfonamide group, making it a valuable tool in proteomics and drug metabolism studies.
The molecular formula of this compound is , with a molecular weight of approximately 351.42 g/mol. Its structure allows for specific interactions with biological molecules, facilitating its role in various research applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.42 g/mol |
| CAS Number | 119018-29-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily characterized by its interaction with specific proteins and enzymes. The compound's deuterium labels enhance its stability and allow for detailed tracking of its interactions within biological systems, particularly using techniques such as mass spectrometry and NMR spectroscopy.
Applications in Research
- Proteomics : This compound is extensively used in proteomics to study protein interactions and functions due to its stable isotope labeling, which aids in the quantification and identification of proteins.
- Drug Metabolism Studies : It serves as a tool in pharmacokinetics research, helping to elucidate metabolic pathways and the stability of drug candidates.
- Chemical Kinetics : The compound's structure allows for the investigation of reaction mechanisms and kinetics, providing insights into chemical transformations.
Case Study 1: Proteomic Analysis
In a study focusing on the interaction of drugs with target proteins, researchers utilized this compound to trace the binding dynamics between a sulfonamide-based drug and its target enzyme. The deuterium labeling facilitated precise measurements of binding affinity and kinetics, demonstrating the compound's effectiveness as a proteomic tool .
Case Study 2: Pharmacokinetic Profiling
Another significant study investigated the pharmacokinetics of various sulfonamide compounds, including this specific derivative. The research highlighted how the incorporation of deuterium affects metabolic stability, providing valuable data for the development of new therapeutic agents .
Comparison with Similar Compounds
The unique properties of this compound distinguish it from other related compounds:
| Compound Name | Key Differences |
|---|---|
| 4-[2-[3-Methyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide | Lacks deuterium labeling; less stable in metabolic studies |
| 4-[2-[3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yloxy)carboxamido]ethyl]benzenesulfonamide | Different functional groups affecting binding properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this deuterated benzenesulfonamide derivative, and what key challenges arise during deuterated moiety incorporation?
- Methodological Answer : The synthesis typically involves coupling the pyrrolinone carboxamide moiety with the benzenesulfonamide backbone using activating agents like EDC or DCC in polar aprotic solvents (e.g., DMF). Deuterated ethyl groups are introduced via isotopically labeled reagents (e.g., CD3CD2MgBr). Key challenges include maintaining isotopic purity and avoiding proton-deuterium exchange during acidic/basic conditions. Purification via silica gel chromatography with deuterated solvent systems (e.g., CDCl3/MeOD) is recommended. Confirmation of isotopic incorporation requires mass spectrometry (ESI-MS) and ²H NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the deuterated ethyl group?
- Methodological Answer :
- ²H NMR : Detects deuterium incorporation via distinct splitting patterns (e.g., in DMSO-d6).
- ESI-HRMS : Validates molecular ion clusters ([M+H]⁺) with expected mass shifts (+5 Da for d5 labeling).
- LC-MS/MS : Monitors isotopic purity by comparing retention times and fragmentation patterns against non-deuterated analogs.
- IR Spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) .
Q. What are the primary research applications of this compound in pharmacological studies?
- Methodological Answer : The deuterated ethyl group enables tracking of metabolic stability (e.g., cytochrome P450 resistance) via comparative pharmacokinetic studies. In vitro assays (e.g., enzyme inhibition) using LC-MS quantify deuterium’s kinetic isotope effect (KIE) on binding affinity. Isotopic labeling also aids in mass spectrometry imaging (MSI) for tissue distribution studies .
Q. How can researchers ensure isotopic purity during synthesis?
- Methodological Answer : Use anhydrous conditions to minimize proton exchange. Monitor reactions in real-time using inline FTIR or Raman spectroscopy. Post-synthesis, employ preparative HPLC with deuterated mobile phases (e.g., D2O/acetonitrile-d3) and validate purity via isotopic ratio mass spectrometry (IRMS) .
Q. What solvent systems optimize the amide coupling step?
- Methodological Answer : DMF or DMSO at 0–5°C minimizes side reactions. Catalytic DMAP improves coupling efficiency. Reaction progress is tracked via TLC (silica GF254, eluent: CH2Cl2/MeOH 9:1) with ninhydrin staining .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates. ICReDD’s integrated approach combines computational screening (e.g., Gibbs free energy profiles) with high-throughput experimentation to identify optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems. Feedback loops refine force fields using experimental kinetic data .
Q. What strategies resolve contradictions between in silico predictions and experimental outcomes?
- Methodological Answer :
- Parameter Validation : Cross-check computational solvent models (e.g., COSMO-RS) with experimental partition coefficients.
- Side Reaction Analysis : Use GC-MS to detect unintended byproducts (e.g., hydrolysis intermediates).
- Design of Experiments (DOE) : Apply fractional factorial designs to test variables (temperature, pH) and identify outliers .
Q. How to design experiments investigating the kinetic isotope effect (KIE) of the deuterated group?
- Methodological Answer : Synthesize non-deuterated and deuterated analogs. Conduct time-resolved enzymatic assays (e.g., COX-2 inhibition) with LC-MS quantification. Calculate KIE using the equation: , where and are rate constants for protiated and deuterated forms. Statistical significance is assessed via Student’s t-test (p < 0.05) .
Q. Which statistical methods optimize multi-variable synthesis parameters?
- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) models interactions between variables (e.g., catalyst loading, solvent ratio). Use JMP or Minitab for ANOVA analysis. Pareto charts rank factor significance. Replicate center points to estimate curvature .
Q. How can membrane separation technologies improve purification?
- Methodological Answer : Ceramic nanofiltration membranes (MWCO: 300–500 Da) separate deuterated variants based on size exclusion. Optimize transmembrane pressure (3–5 bar) and pH (6–8) to enhance selectivity. Compare performance against size-exclusion chromatography (SEC) using CRDC guidelines for membrane technology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
